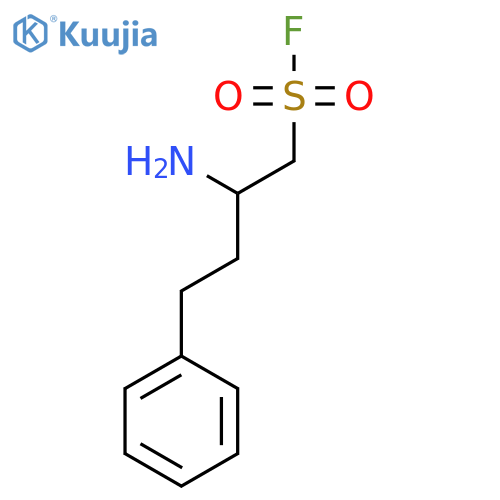Cas no 2167715-59-3 (2-amino-4-phenylbutane-1-sulfonyl fluoride)
2-アミノ-4-フェニルブタン-1-スルホニルフルオリドは、選択的なスルホニルフルオリド基を有する有機化合物です。この化合物は、プロテアーゼ阻害剤やケミカルバイオロジー研究における有用なツールとして注目されています。特に、その反応性の高いスルホニルフルオリド基は、酵素の活性部位と共有結合を形成できる点が特徴です。また、フェニル基とアミノ基の存在により、特定の標的タンパク質に対する親和性が向上しています。この化合物は、創薬研究や酵素機構の解明において重要な役割を果たす可能性を秘めています。

2167715-59-3 structure
商品名:2-amino-4-phenylbutane-1-sulfonyl fluoride
2-amino-4-phenylbutane-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 2-amino-4-phenylbutane-1-sulfonyl fluoride
- 2167715-59-3
- EN300-1577212
-
- インチ: 1S/C10H14FNO2S/c11-15(13,14)8-10(12)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2
- InChIKey: UTSQKNKYDRLYFT-UHFFFAOYSA-N
- ほほえんだ: S(CC(CCC1C=CC=CC=1)N)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 231.07292802g/mol
- どういたいしつりょう: 231.07292802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 268
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 68.5Ų
2-amino-4-phenylbutane-1-sulfonyl fluoride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1577212-0.5g |
2-amino-4-phenylbutane-1-sulfonyl fluoride |
2167715-59-3 | 0.5g |
$2336.0 | 2023-06-04 | ||
| Enamine | EN300-1577212-2.5g |
2-amino-4-phenylbutane-1-sulfonyl fluoride |
2167715-59-3 | 2.5g |
$4771.0 | 2023-06-04 | ||
| Enamine | EN300-1577212-250mg |
2-amino-4-phenylbutane-1-sulfonyl fluoride |
2167715-59-3 | 250mg |
$2239.0 | 2023-09-24 | ||
| Enamine | EN300-1577212-2500mg |
2-amino-4-phenylbutane-1-sulfonyl fluoride |
2167715-59-3 | 2500mg |
$4771.0 | 2023-09-24 | ||
| Enamine | EN300-1577212-0.25g |
2-amino-4-phenylbutane-1-sulfonyl fluoride |
2167715-59-3 | 0.25g |
$2239.0 | 2023-06-04 | ||
| Enamine | EN300-1577212-1.0g |
2-amino-4-phenylbutane-1-sulfonyl fluoride |
2167715-59-3 | 1g |
$2433.0 | 2023-06-04 | ||
| Enamine | EN300-1577212-5.0g |
2-amino-4-phenylbutane-1-sulfonyl fluoride |
2167715-59-3 | 5g |
$7058.0 | 2023-06-04 | ||
| Enamine | EN300-1577212-100mg |
2-amino-4-phenylbutane-1-sulfonyl fluoride |
2167715-59-3 | 100mg |
$2142.0 | 2023-09-24 | ||
| Enamine | EN300-1577212-500mg |
2-amino-4-phenylbutane-1-sulfonyl fluoride |
2167715-59-3 | 500mg |
$2336.0 | 2023-09-24 | ||
| Enamine | EN300-1577212-50mg |
2-amino-4-phenylbutane-1-sulfonyl fluoride |
2167715-59-3 | 50mg |
$2044.0 | 2023-09-24 |
2-amino-4-phenylbutane-1-sulfonyl fluoride 関連文献
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
2167715-59-3 (2-amino-4-phenylbutane-1-sulfonyl fluoride) 関連製品
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
